Cas no 497060-21-6 (N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide)
![N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide structure](https://ja.kuujia.com/scimg/cas/497060-21-6x500.png)
N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide 化学的及び物理的性質
名前と識別子
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- N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide
- N-[4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide
- Oprea1_297499
- STL171640
- N-(4-(4-OXO-2-THIOXO-1,3-DIHYDROQUINAZOLIN-3-YL)PHENYL)ETHANAMIDE
- N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide
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- インチ: 1S/C16H13N3O2S/c1-10(20)17-11-6-8-12(9-7-11)19-15(21)13-4-2-3-5-14(13)18-16(19)22/h2-9H,1H3,(H,17,20)(H,18,22)
- InChIKey: SOWRYNNMRUGDHY-UHFFFAOYSA-N
- ほほえんだ: S=C1NC2C=CC=CC=2C(N1C1C=CC(=CC=1)NC(C)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 474
- トポロジー分子極性表面積: 93.5
- 疎水性パラメータ計算基準値(XlogP): 2
N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614983-1mg |
N-(4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetamide |
497060-21-6 | 98% | 1mg |
¥499.00 | 2024-05-11 |
N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamideに関する追加情報
Introduction to N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide and Its Significance in Modern Chemical Biology
N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide, a compound with the CAS number 497060-21-6, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structure, has garnered significant attention due to its potential applications in drug discovery and therapeutic intervention. The molecular framework of N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide incorporates elements that suggest a multifaceted role in biological processes, making it a subject of intense study among researchers.
The core structure of this compound revolves around the quinazoline scaffold, a heterocyclic system known for its broad spectrum of biological activities. Quinazolines have been extensively explored in medicinal chemistry due to their ability to interact with various biological targets. In particular, the presence of a sulfonyl group at the 2-position and an acetamide moiety at the 3-position of the quinazoline ring enhances its pharmacological profile. This structural configuration not only imparts unique electronic properties but also influences its solubility and bioavailability, critical factors in drug development.
Recent advancements in chemical biology have highlighted the importance of quinazoline derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds featuring the quinazoline core can modulate key biological pathways involved in cancer, inflammation, and infectious diseases. The specific arrangement of atoms in N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide positions it as a promising candidate for further investigation. Researchers are particularly interested in its potential to interact with enzymes and receptors that play pivotal roles in disease mechanisms.
The acetamide functional group attached to the phenyl ring contributes significantly to the compound's reactivity and binding affinity. Acetamides are well-known for their ability to enhance drug-like properties such as metabolic stability and binding efficacy. In the context of N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide, this moiety likely facilitates interactions with biological targets by optimizing hydrogen bonding networks and hydrophobic interactions. Such features are essential for designing molecules that can effectively penetrate biological membranes and exert their intended pharmacological effects.
In light of these structural attributes, researchers have been exploring N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide as a lead compound for developing novel therapeutic agents. Preclinical studies have begun to uncover its potential benefits in modulating pathways associated with chronic diseases. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes involved in tumor proliferation and angiogenesis. These findings align with the growing interest in quinazoline derivatives as anticancer agents.
The synthesis of N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide represents a testament to the progress in synthetic organic chemistry. The development of efficient synthetic routes has enabled researchers to access complex molecular architectures with high precision. Techniques such as multi-step organic synthesis, coupled with modern catalytic methods, have been instrumental in constructing the quinazoline scaffold and its derivatives. These advancements not only facilitate the production of N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide but also pave the way for exploring related compounds with tailored pharmacological profiles.
The chemical biology community continues to leverage computational methods to predict and validate the biological activity of N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide. High-throughput screening (HTS) technologies combined with molecular docking simulations have provided valuable insights into its potential interactions with biological targets. These computational approaches complement experimental efforts by allowing researchers to prioritize compounds based on their predicted binding affinities and selectivity profiles. Such integrative strategies are essential for accelerating the discovery of novel therapeutic agents.
In conclusion, N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide (CAS no: 497060-21-6) stands out as a promising molecule in chemical biology research. Its unique structural features, combined with its potential pharmacological benefits, make it an attractive candidate for further exploration. As our understanding of biological pathways continues to evolve, compounds like N-[4-(4-Oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide will play a crucial role in shaping future therapeutic strategies.
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